molecular formula C10H7ClN2 B2664200 5-Chloro-2-[(prop-2-yn-1-yl)amino]benzonitrile CAS No. 1484470-70-3

5-Chloro-2-[(prop-2-yn-1-yl)amino]benzonitrile

Cat. No. B2664200
CAS RN: 1484470-70-3
M. Wt: 190.63
InChI Key: WSXKXXSSMVNRDS-UHFFFAOYSA-N
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Description

5-Chloro-2-[(prop-2-yn-1-yl)amino]benzonitrile is a chemical compound with the CAS Number: 1484470-70-3 . It has a molecular weight of 190.63 . The IUPAC name for this compound is 5-chloro-2-(2-propynylamino)benzonitrile .


Molecular Structure Analysis

The InChI code for 5-Chloro-2-[(prop-2-yn-1-yl)amino]benzonitrile is 1S/C10H7ClN2/c1-2-5-13-10-4-3-9(11)6-8(10)7-12/h1,3-4,6,13H,5H2 .


Physical And Chemical Properties Analysis

5-Chloro-2-[(prop-2-yn-1-yl)amino]benzonitrile is a powder that is stored at room temperature .

Scientific Research Applications

Spectroscopy Studies

A study conducted by Krishnakumar and Dheivamalar (2008) utilized density functional theory (DFT) to analyze the vibrational spectra of 2-amino-5-chloro benzonitrile. This research aids in understanding the molecular vibrations and can contribute to the identification and characterization of similar compounds through their infrared and Raman spectra Krishnakumar & Dheivamalar, 2008.

Synthetic Chemistry

Michaelidou and Koutentis (2009) reported on the conversion of 2-(4-chloro-5H-1,2,3-dithiazolylideneamino)benzonitriles into various compounds, demonstrating the versatility of chloro-substituted benzonitriles in organic synthesis. This work highlights the compound's role as a precursor in the synthesis of complex molecules Michaelidou & Koutentis, 2009.

Medicinal Chemistry

In the field of medicinal chemistry, Kumar et al. (2022) focused on synthesizing derivatives of 1-(3-amino-5-chloro-2, 3-dihydro-1-benzofuran-2-yl) ethan-1-one [2, 1-b]-furan, starting from 5-chloro-2-hydroxy-benzonitrile. These derivatives were evaluated for their antimicrobial activity, indicating the potential use of chloro-substituted benzonitriles in developing new antimicrobial agents Kumar et al., 2022.

Photophysical and Photostability Studies

Raju et al. (2016) synthesized a series of benzo[a]phenoxazinium chlorides with modifications at the 5- and 9-amino positions of benzo[a]phenoxazines, including 3-chloropropyl groups. Their research into the photophysical properties and photostability of these compounds contributes to the development of new near-infrared (NIR) probes for biological applications, showcasing the potential of chloro-substituted benzonitriles in the design of photostable probes Raju et al., 2016.

properties

IUPAC Name

5-chloro-2-(prop-2-ynylamino)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2/c1-2-5-13-10-4-3-9(11)6-8(10)7-12/h1,3-4,6,13H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSXKXXSSMVNRDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC1=C(C=C(C=C1)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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